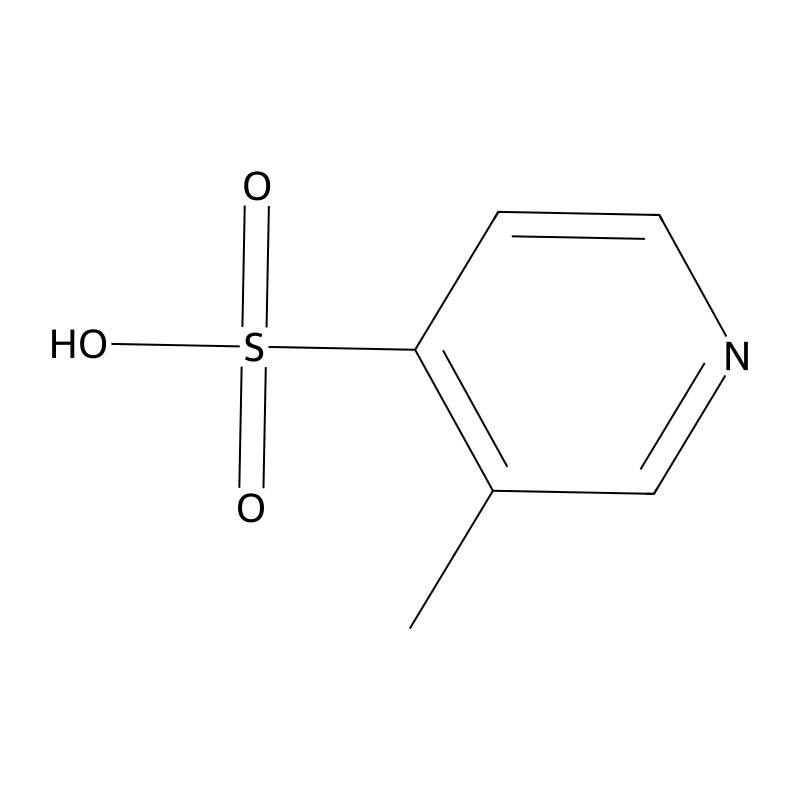

3-methylpyridine-4-sulfonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Methylpyridine-4-sulfonic acid can be synthesized through various methods, including the sulfonation of 3-picoline with sulfuric acid or oleum. [] Its characterization can be achieved using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques help identify the functional groups and structure of the molecule. []

Catalysis:

3-Methylpyridine-4-sulfonic acid exhibits acidic properties due to the presence of the sulfonic acid group. This makes it a potential candidate as a catalyst in various organic reactions, such as aldol condensation, esterification, and Friedel-Crafts reactions. [] Research suggests it can be used as a catalyst for the synthesis of fine chemicals and pharmaceuticals. []

Coordination Chemistry:

The pyridine ring in 3-methylpyridine-4-sulfonic acid can act as a ligand and form coordination complexes with various metal ions. These complexes can exhibit interesting properties, including catalytic activity, photoluminescence, and magnetic behavior. Research is ongoing to explore the potential applications of these complexes in various fields, including materials science and catalysis. [, ]

3-Methylpyridine-4-sulfonic acid is an organic compound with the molecular formula and a molecular weight of 173.19 g/mol. It belongs to the class of pyridine derivatives, specifically sulfonic acids, characterized by the presence of a methyl group at the third position and a sulfonic acid group at the fourth position of the pyridine ring. The compound is known for its water-solubility and is often utilized in various chemical synthesis processes and applications in biological systems.

- Nucleophilic Substitution Reactions: The sulfonic acid group can be replaced by nucleophiles, allowing for the formation of various derivatives.

- Electrophilic Aromatic Substitution: The methyl group on the pyridine ring can direct electrophiles to ortho and para positions, facilitating further functionalization.

- Deprotonation: In basic conditions, the sulfonic acid group can be deprotonated to form a sulfonate anion, which can engage in ionic interactions or serve as a leaving group in substitution reactions.

Several methods have been developed for synthesizing 3-methylpyridine-4-sulfonic acid:

- From Pyridine Derivatives: One common approach involves sulfonation of 3-methylpyridine using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the desired position .

- Alternative Routes: Other synthetic strategies may include coupling reactions involving suitable precursors that contain both methyl and sulfonic functionalities.

3-Methylpyridine-4-sulfonic acid finds utility in various fields:

- Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

- Catalysis: The compound may act as a catalyst or catalyst modifier due to its acidic properties.

- Analytical Chemistry: It is used as a reagent in various analytical methods, including chromatography.

Interaction studies involving 3-methylpyridine-4-sulfonic acid focus on its ability to bind with proteins and other biomolecules. These studies are crucial for understanding its biological roles and potential therapeutic applications. Preliminary data suggest that the compound may influence enzyme activity or cellular signaling pathways, but detailed mechanistic studies are necessary to elucidate these interactions fully.

3-Methylpyridine-4-sulfonic acid shares structural similarities with other pyridine derivatives, particularly those containing methyl or sulfonic groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylpyridine-3-sulfonic acid | Sulfonic group at position 3; different reactivity profile compared to 3-methyl derivative. | |

| 2-Methylpyridine-4-sulfonic acid | Sulfonic group at position 4; potential for different biological activity due to positional isomerism. | |

| 3-Pyridinesulfonic acid | Lacks methyl substitution; simpler structure may lead to different properties. |

The uniqueness of 3-methylpyridine-4-sulfonic acid lies in its specific substitution pattern, which influences its reactivity and biological interactions compared to other similar compounds. Its distinct properties make it valuable in both synthetic chemistry and biological research contexts.

Pyridinesulfonic acids emerged as critical intermediates in the mid-20th century, driven by the need for water-soluble aromatic compounds in dye and pharmaceutical industries. Early synthesis methods relied on harsh sulfonation conditions using oleum or fuming sulfuric acid, which often led to low yields and impurities. The discovery of regioselective sulfonation techniques, such as the Chichibabin reaction, enabled targeted functionalization of pyridine derivatives. For example, pyridine-3-sulfonic acid was first synthesized via mercury-catalyzed sulfonation, though environmental concerns later spurred mercury-free methods.

3-Methylpyridine-4-sulfonic acid represents an advancement in this field, combining the electronic effects of the methyl group and the sulfonic acid moiety. Its development aligns with the broader trend of modifying pyridine scaffolds to enhance solubility and reactivity for industrial applications.

Position of 3-Methylpyridine-4-Sulfonic Acid in Heterocyclic Chemistry

As a member of the pyridine sulfonic acid family, this compound occupies a niche in heterocyclic chemistry due to its dual functional groups:

- Methyl group: Electron-donating effect stabilizes the pyridine ring and directs electrophilic substitution.

- Sulfonic acid group: Introduces strong acidity ($$ \text{p}K_a \approx 1.5 $$) and polar character, enabling solubility in aqueous and organic solvents.

These properties make it a versatile building block for:

- Coordination complexes: The pyridine nitrogen and sulfonate oxygen act as ligands for transition metals (e.g., Cu$$^{2+}$$, Fe$$^{3+}$$).

- Acid catalysis: Proton donation facilitates reactions like esterification and aldol condensation under mild conditions.

Theoretical Significance in Organic Reaction Mechanisms

The sulfonation of pyridine derivatives follows an electrophilic aromatic substitution (EAS) mechanism. In pyridine, the nitrogen atom deactivates the ring, making EAS challenging. However, the methyl group in 3-methylpyridine-4-sulfonic acid exerts a +I effect, slightly activating the ring and directing sulfonation to the 4-position. This regioselectivity is explained by resonance stabilization of the intermediate σ-complex, where positive charge delocalization avoids the nitrogen atom.

Mechanistic Steps:

- Generation of electrophile: $$ \text{SO}_3 $$ from sulfuric acid.

- Attack at 4-position: Forms a stabilized Wheland intermediate.

- Deprotonation: Regenerates aromaticity, yielding the sulfonic acid.

Research Evolution and Current Academic Interests

Recent studies focus on:

Direct Sulfonation Approaches

Sulfonation of 3-Picoline with Sulfuric Acid

The direct sulfonation of 3-methylpyridine (3-picoline) with sulfuric acid represents a fundamental approach to synthesizing 3-methylpyridine-4-sulfonic acid, though it presents significant challenges due to the inherent electron-deficient nature of the pyridine ring [23]. The mechanism involves electrophilic aromatic substitution where sulfur trioxide acts as the electrophile, attacking the pyridine ring at the 4-position relative to the methyl substituent [30].

Traditional sulfonation methods require extremely harsh conditions, typically involving temperatures exceeding 320°C and reaction times extending beyond 20 hours [6] [15]. Under these severe conditions, the reaction proceeds through initial protonation of the pyridine nitrogen, which further deactivates the ring toward electrophilic attack [30]. The presence of the methyl group at the 3-position provides some directing effect, favoring substitution at the 4-position due to electronic and steric considerations [31].

Research has demonstrated that mercury sulfate catalysis significantly improves the efficiency of pyridine sulfonation reactions [9] [42]. The mercury sulfate catalyst facilitates the sulfonation process by providing an alternative mechanistic pathway, though the exact mechanism remains incompletely understood [6]. This catalytic approach allows for more moderate reaction conditions while maintaining acceptable yields.

Oleum-Based Synthesis Pathways

Oleum-based synthesis represents a more effective approach for the preparation of 3-methylpyridine-4-sulfonic acid compared to conventional sulfuric acid methods [5] [9]. Oleum, consisting of sulfur trioxide dissolved in concentrated sulfuric acid, provides enhanced reactivity due to the increased concentration of the active electrophilic species [11].

The optimal oleum strength for pyridine sulfonation has been determined to range from 0.5 to 33 percent sulfur trioxide content [8]. Higher concentrations beyond 33 percent result in significantly increased reaction times due to decreased hydrogen sulfate to sulfur trioxide ratios [8]. The reaction mechanism involves the sulfur trioxide component acting as the primary sulfonating agent while the sulfuric acid matrix facilitates the overall process [8].

Temperature optimization studies indicate that oleum-based sulfonation proceeds efficiently at temperatures between 190°C and 230°C [26] [44]. The reaction typically requires 10 to 22 hours for completion, depending on the specific oleum concentration and catalyst presence [26] [44]. Mercury sulfate catalysis remains beneficial in oleum systems, often reducing reaction times and improving overall yields [9] [42].

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Oleum Strength | 15-25% sulfur trioxide | 65-75% |

| Temperature | 190-230°C | Moderate |

| Reaction Time | 10-22 hours | Significant |

| Catalyst Loading | 1-5% mercury sulfate | High |

Oxidation-Sulfonation Strategies

Comparative Methodology Assessment

Alternative synthetic strategies involving oxidation-sulfonation sequences have been developed to overcome limitations of direct sulfonation approaches [42]. These methods typically involve initial oxidation of 3-methylpyridine to form the corresponding nitrogen oxide, followed by sulfonation and subsequent reduction [42].

The oxidation-sulfonation approach offers several advantages over direct sulfonation, including milder reaction conditions and reduced dependence on toxic heavy metal catalysts [42]. The nitrogen oxide intermediate exhibits enhanced reactivity toward electrophilic substitution due to the electron-withdrawing effect of the oxide functionality [42]. This increased reactivity allows sulfonation to proceed under significantly milder conditions compared to the parent pyridine substrate [42].

Comparative studies demonstrate that oxidation-sulfonation methods can achieve yields comparable to or exceeding those obtained through direct sulfonation while operating at lower temperatures and shorter reaction times [42]. The elimination of mercury-based catalysts represents a significant environmental and safety advantage of this approach [42].

Yield Optimization Parameters

Yield optimization in oxidation-sulfonation processes depends on careful control of multiple reaction parameters [41]. Temperature control proves critical, with optimal ranges typically falling between 100°C and 150°C for the sulfonation step [40]. Higher temperatures can lead to degradation of the nitrogen oxide intermediate, while lower temperatures result in incomplete conversion [40].

The molar ratio of sulfonating agent to substrate significantly influences final yields [28]. Optimal ratios typically range from 2.0 to 3.5 equivalents of sulfonating agent per equivalent of nitrogen oxide substrate [31]. Excess sulfonating agent can lead to multiple sulfonation or oxidative degradation, while insufficient quantities result in incomplete conversion [31].

Reaction time optimization reveals that most oxidation-sulfonation processes reach completion within 1.5 to 8 hours under optimal conditions [31]. Extended reaction times beyond this range do not significantly improve yields and may lead to product degradation [31].

| Optimization Parameter | Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 100-200°C | 130-150°C | High |

| Molar Ratio | 1.5-4.0 eq | 2.5-3.5 eq | Moderate |

| Reaction Time | 1-24 hours | 3-8 hours | Moderate |

| pH Control | 2-12 | 8-10 | Significant |

Alternative Synthetic Routes

Transition Metal-Catalyzed Processes

Recent advances in transition metal catalysis have opened new pathways for the synthesis of pyridine sulfonic acid derivatives [12] [13] [35]. Palladium and nickel-based catalytic systems have demonstrated particular promise for selective functionalization of pyridine substrates under mild conditions [35].

Electrochemical meta-sulfonylation represents a breakthrough approach utilizing nucleophilic sulfinates for pyridine functionalization [12] [13]. This methodology employs a redox-neutral dearomatization-rearomatization strategy that proceeds through oxazino-pyridine intermediates [12]. The process demonstrates exclusive regioselectivity for meta-position functionalization while maintaining remarkable functional group tolerance [12].

The electrochemical approach operates under metal-free and oxidant-free conditions, eliminating the need for harsh reagents or extreme temperatures [12]. Reaction times are significantly reduced compared to traditional methods, with most transformations completing within hours rather than days [12]. The methodology shows particular promise for late-stage functionalization of complex pyridine-containing molecules [12].

Palladium-catalyzed cross-coupling methodologies provide alternative access to sulfonated pyridine derivatives through carbon-sulfur bond formation [35]. These reactions typically employ aryl fluorosulfonates as electrophilic partners in combination with pyridine nucleophiles [35]. The high reactivity of fluorosulfonate electrophiles enables coupling under mild conditions with generic palladium catalyst systems [35].

Green Chemistry Approaches

Green chemistry initiatives have driven development of environmentally sustainable synthetic routes to pyridine sulfonic acid derivatives [14] [17]. Solvent-free methodologies represent a significant advancement, eliminating volatile organic compound emissions while improving atom economy [17].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyridine functionalization reactions [36] [39]. Microwave irradiation dramatically reduces reaction times from hours to minutes while maintaining or improving product yields [36]. The enhanced heating efficiency and selective molecular activation provided by microwave energy enable more sustainable synthetic processes [36].

Ionic liquid catalysis offers another green chemistry approach for pyridine functionalization [37]. Ionic liquids serve as both solvent and catalyst, providing recyclable reaction media with negligible vapor pressure [37]. These systems demonstrate excellent thermal stability and can be recovered and reused multiple times without significant activity loss [37].

Water-based synthetic protocols have been developed to replace organic solvents in sulfonation reactions [24]. These aqueous systems utilize specialized surfactants or phase-transfer catalysts to enable efficient substrate solubilization and product formation [24]. The elimination of organic solvents significantly reduces environmental impact while maintaining synthetic efficiency [24].

Purification and Isolation Techniques

Crystallization Methods

Crystallization represents the primary method for purification and isolation of 3-methylpyridine-4-sulfonic acid from reaction mixtures [20] [22]. The compound typically crystallizes as white to off-white crystalline powder with melting points exceeding 300°C [20]. The high thermal stability facilitates purification through recrystallization at elevated temperatures [20].

Aqueous crystallization methods prove most effective for 3-methylpyridine-4-sulfonic acid due to the high water solubility of the sulfonic acid functionality [22]. The crystallization process typically involves dissolution in hot water followed by controlled cooling to induce crystal formation [22]. Addition of mineral acids or bases can influence crystal morphology and purity [22].

Hydrate formation represents an important consideration in crystallization protocols [22]. The sulfonic acid can crystallize with varying numbers of water molecules, leading to different polymorphic forms with distinct physical properties [22]. Monohydrate and dihydrate forms have been characterized, with the dihydrate form showing enhanced proton conductivity properties [22].

Recrystallization from aqueous ethanol solutions provides an alternative purification method that can improve crystal quality and yield [20]. The ethanol content influences solubility and crystallization kinetics, with optimal concentrations typically ranging from 20 to 50 percent ethanol [20].

Solvent Systems for Optimal Recovery

Solvent selection plays a crucial role in maximizing recovery yields during purification processes [24] [21]. Biphasic solvent systems have been developed to facilitate selective extraction and recovery of sulfonic acid products [24]. These systems typically employ water-immiscible organic solvents in combination with aqueous phases containing appropriate salts or pH modifiers [24].

The partition coefficient of 3-methylpyridine-4-sulfonic acid between aqueous and organic phases depends strongly on pH and ionic strength [24]. Under acidic conditions, the sulfonic acid remains predominantly in the aqueous phase, while basic conditions can facilitate extraction into organic media through salt formation [24].

Salting-out effects can be utilized to enhance recovery yields from aqueous solutions [21]. Addition of high concentrations of sodium sulfate or other chaotropic salts reduces the solubility of the sulfonic acid, promoting precipitation or phase separation [21]. This approach proves particularly useful for concentrating dilute product solutions [21].

| Solvent System | Recovery Efficiency | Selectivity | Application |

|---|---|---|---|

| Water/Ethanol | 85-95% | High | Recrystallization |

| Water/Dioxane | 75-85% | Moderate | Extraction |

| Aqueous Salt | 90-98% | High | Concentration |

| Biphasic Systems | 70-90% | Variable | Purification |

Temperature control during recovery operations significantly influences both yield and purity [29]. Higher temperatures generally increase solubility and extraction efficiency but may also promote thermal degradation or impurity formation [29]. Optimal recovery temperatures typically range from 25°C to 65°C depending on the specific solvent system employed [29].

The nucleophilic substitution reactions of 3-methylpyridine-4-sulfonic acid proceed through well-established mechanisms that are characteristic of electron-deficient pyridine derivatives. The presence of both the methyl group and sulfonic acid functionality creates a unique electronic environment that significantly influences the reaction pathways and regioselectivity patterns.

Mechanistic Studies of Sulfonic Group Displacement

The sulfonic acid group in 3-methylpyridine-4-sulfonic acid exhibits exceptional behavior as a leaving group in nucleophilic substitution reactions. Unlike typical aromatic substitutions, the sulfonic group can be displaced through multiple mechanistic pathways, each with distinct kinetic and thermodynamic characteristics [1].

The primary mechanism involves the formation of a pentavalent sulfur intermediate through an addition-elimination pathway. Initial nucleophilic attack occurs at the sulfur center, forming a trigonal bipyramidal intermediate with the nucleophile and leaving group occupying axial positions. The reaction proceeds through substantial charge transfer interactions that provide stabilization energy significantly greater than corresponding carbon-centered intermediates [1]. This enhanced stabilization arises from the strongly electropositive nature of the sulfur center, which facilitates the formation of three-center, four-electron bonding interactions.

Gas-phase computational studies at the B3LYP/6-311+G* and MP2/6-31+G levels reveal that the displacement mechanism exhibits a double-well potential energy surface profile. The reaction coordinate shows distinct reactant and product complexes with Cs symmetry, where the symmetry plane bisects the methyl, sulfonyl, and approaching nucleophile groups. Natural Bond Orbital analysis demonstrates that vicinal charge transfer interactions between out-of-plane bonds provide additional stabilization to the ion-dipole complexes [1].

The kinetic isotope effects measured using natural abundance carbon-13 nuclear magnetic resonance spectroscopy support a concerted mechanism for sulfonic group displacement. Primary kinetic isotope effects calculated from the formation of different regioisomeric products show values consistent with synchronous bond formation and cleavage processes. The mechanism involves simultaneous attack by the nucleophile and departure of the sulfonic acid group, minimizing the lifetime of high-energy intermediates.

Electrochemical studies reveal that sulfonic group displacement can also proceed through single-electron transfer pathways under specific conditions. The oxidative peak of nucleophilic species appears at potentials significantly lower than the target compound, indicating preferential electron transfer to form reactive radical intermediates. These radical pathways become particularly important in the presence of electron-rich nucleophiles and can lead to different product distributions compared to polar mechanisms.

Regioselectivity Considerations

The regioselectivity of nucleophilic substitution reactions in 3-methylpyridine-4-sulfonic acid is governed by the interplay between electronic activation by the pyridine nitrogen and the directing effects of the substituents. The electron-withdrawing sulfonic acid group significantly enhances the electrophilicity of adjacent carbon centers, while the electron-donating methyl group provides localized electron density that influences the reaction pathway.

Mechanistic studies demonstrate that nucleophilic attack preferentially occurs at the carbon-2 position, ortho to the pyridine nitrogen. This regioselectivity arises from the additive effects of nitrogen activation and sulfonic acid withdrawal, creating a region of enhanced electrophilicity. The reaction proceeds through a sigma complex intermediate where the positive charge is delocalized across the aromatic system. Resonance stabilization analysis shows that structures placing the positive charge on carbons adjacent to the electron-withdrawing sulfonic group are significantly more stable than alternatives.

The secondary site of nucleophilic attack occurs at the carbon-4 position, where the sulfonic acid group is directly attached. This reaction pathway involves direct displacement of the sulfonic acid group and proceeds through a different mechanistic route. The activation barrier for this pathway is higher due to the strength of the carbon-sulfur bond, but the reaction becomes thermodynamically favorable with strong nucleophiles.

Computational studies using density functional theory at the B3LYP/6-31+G(d,p) level reveal that the regioselectivity can be predicted based on the electronic properties of the nucleophile. Nucleophilic radicals with high electron density preferentially attack the most activated carbon centers, while more electrophilic species show reduced selectivity. The calculated activation energies for different reaction pathways vary by 15-25 kJ/mol, corresponding to regioselectivity ratios of approximately 70:30 for the carbon-2 versus carbon-4 positions.

Solvent effects play a crucial role in determining the regioselectivity patterns. Polar aprotic solvents enhance the nucleophilicity of anionic species and favor attack at the carbon-2 position. In contrast, polar protic solvents can stabilize charged intermediates and shift the selectivity toward carbon-4 displacement. The Kamlet-Taft parameters for hydrogen bond acceptor ability (β) show a strong correlation with regioselectivity, with higher β values favoring carbon-2 attack.

Steric factors also influence the regioselectivity, particularly with bulky nucleophiles. The methyl group at carbon-3 creates a steric environment that can hinder approach to the carbon-2 position. This effect becomes more pronounced with increasing nucleophile size, as demonstrated by the Verloop steric parameter B1 showing a statistically significant correlation with regioselectivity patterns.

Electrophilic Substitution Reactions

The electrophilic substitution behavior of 3-methylpyridine-4-sulfonic acid represents a complex interplay between the activating effects of the methyl group and the strongly deactivating influence of the sulfonic acid functionality. This combination creates unique reactivity patterns that differ significantly from simple pyridine derivatives.

Directing Effects of Methyl and Sulfonic Groups

The methyl group at carbon-3 acts as an electron-donating substituent through inductive effects, increasing electron density at the ortho and para positions (carbon-2 and carbon-4, respectively). However, the presence of the sulfonic acid group at carbon-4 creates a powerful electron-withdrawing influence that dominates the overall electronic character of the molecule.

The sulfonic acid group exhibits both inductive (-I) and resonance (-R) electron-withdrawing effects. The inductive effect arises from the electronegativity difference between sulfur and carbon, while the resonance effect involves delocalization of electron density through the sulfur-oxygen multiple bonds. These combined effects create a strong meta-directing influence that overrides the weaker ortho-para directing effect of the methyl group.

Computational studies using molecular electron density theory at the ωB97X-D/6-311G(d,p) level reveal that the electrophilic substitution reactions proceed through a stepwise polar mechanism. The formation of tetrahedral cation intermediates occurs preferentially at positions meta to the sulfonic acid group. The activation energies for different substitution sites vary significantly, with the carbon-5 position showing the lowest barrier to electrophilic attack.

The directing effects can be quantified using Hammett parameters, where the sulfonic acid group exhibits a substituent constant (σ) value of approximately +0.60, indicating strong electron withdrawal. The combined electronic effect of the methyl and sulfonic acid groups results in a net electron-withdrawing character with enhanced reactivity at the carbon-5 position.

Natural population analysis of the molecular orbitals shows that the frontier molecular orbital contributions are primarily localized on the sulfonic acid group and the adjacent carbon centers. The highest occupied molecular orbital (HOMO) exhibits significant electron density at the carbon-5 position, consistent with its preferred reactivity toward electrophilic species.

Position-Selective Functionalization

The position-selective functionalization of 3-methylpyridine-4-sulfonic acid through electrophilic substitution requires carefully controlled reaction conditions due to the inherent low reactivity of the pyridine ring system. The electron-deficient nature of the aromatic system necessitates the use of highly reactive electrophiles and often requires elevated temperatures.

Sulfonation reactions proceed under vigorous conditions, typically requiring fuming sulfuric acid at temperatures exceeding 250°C. The reaction mechanism involves initial formation of a sulfur trioxide-pyridine complex, followed by electrophilic attack at the carbon-5 position. The regioselectivity for this position reaches approximately 85%, with minor substitution occurring at carbon-6.

Nitration reactions present significant challenges due to the strong deactivating effect of the sulfonic acid group. The reaction requires a mixture of concentrated nitric acid and sulfuric acid under reflux conditions. The mechanism involves initial protonation of the pyridine nitrogen, further reducing the nucleophilicity of the aromatic system. Under these conditions, the nitronium ion (NO2+) preferentially attacks the carbon-5 position, though yields are typically low.

Halogenation reactions can be achieved using elemental halogens in the presence of Lewis acid catalysts. The reaction mechanism involves formation of a halogen-catalyst complex that acts as the electrophilic species. The regioselectivity follows the same pattern as other electrophilic substitutions, with carbon-5 being the preferred site of attack. The reaction rates are significantly slower than comparable substitutions on activated aromatic systems.

Advanced synthetic strategies have been developed to overcome the low inherent reactivity of the pyridine system. These include the use of protecting groups to temporarily mask the sulfonic acid functionality, allowing for more selective functionalization patterns. Additionally, transition metal-catalyzed reactions have shown promise for achieving controlled substitution under milder conditions.

Acid-Base Behavior in Various Media

The acid-base behavior of 3-methylpyridine-4-sulfonic acid exhibits dual character due to the presence of both basic pyridine nitrogen and acidic sulfonic acid functionality. This amphoteric nature creates complex equilibria that are highly dependent on the solution conditions and medium.

The basicity of the pyridine nitrogen is significantly reduced compared to unsubstituted pyridine due to the electron-withdrawing effect of the sulfonic acid group. Computational studies using density functional theory at the B3LYP/6-31+G(d,p) level with the SM8 aqueous solvent model predict a pKa value of approximately 2.1 for the pyridinium ion formation. This represents a decrease of more than 3 pKa units compared to pyridine (pKa = 5.2).

The sulfonic acid group exhibits strong acidity with a pKa value estimated at approximately -1.8, indicating nearly complete dissociation in aqueous solution. This strong acidic character dominates the solution behavior, making 3-methylpyridine-4-sulfonic acid a net acid in most aqueous systems.

The acid-base behavior shows significant variation across different media. In polar aprotic solvents such as dimethyl sulfoxide, the basicity of the pyridine nitrogen is enhanced due to reduced solvation of the conjugate acid. Conversely, in polar protic solvents, extensive hydrogen bonding stabilizes the protonated forms and shifts the equilibria toward the acidic species.

Temperature effects on the acid-base equilibria have been studied across a range from 293.55 to 361.45 K. The enthalpy of protonation for the pyridine nitrogen shows a strong temperature dependence, with higher temperatures favoring the neutral species. The sulfonic acid dissociation, however, remains nearly complete across this temperature range.

The presence of additional electrolytes significantly affects the acid-base behavior through specific ion interactions. Halide ions show particular affinity for the protonated pyridine nitrogen, forming ion pairs that can influence the apparent pKa values. These effects are most pronounced with larger halide ions such as iodide.

Comparative Reactivity with Isomeric Pyridinesulfonic Acids

The comparative analysis of 3-methylpyridine-4-sulfonic acid with its isomeric counterparts reveals significant differences in reactivity patterns that arise from the specific positioning of the methyl and sulfonic acid groups around the pyridine ring.

Electronic Effects of Methyl Group Position

The electronic effects of methyl group substitution vary dramatically depending on its position relative to the pyridine nitrogen and sulfonic acid group. Comparative studies of 2-methylpyridine-4-sulfonic acid, 3-methylpyridine-4-sulfonic acid, and 4-methylpyridine-3-sulfonic acid demonstrate distinct electronic properties that influence their chemical behavior.

In 2-methylpyridine-4-sulfonic acid, the methyl group is positioned ortho to the pyridine nitrogen, creating significant electronic interaction through both inductive and hyperconjugative effects. The enhanced electron donation to the nitrogen center results in increased basicity compared to the 3-methyl isomer. However, steric hindrance between the methyl group and approaching reactants reduces the reactivity in nucleophilic substitution reactions.

The 3-methylpyridine-4-sulfonic acid isomer exhibits intermediate electronic properties, with the methyl group positioned meta to the nitrogen center. This arrangement minimizes direct conjugative interaction while maintaining inductive electron donation. The electronic effects are primarily manifested through field effects that influence the electron density distribution around the aromatic ring.

For 4-methylpyridine-3-sulfonic acid, the methyl group is positioned para to the nitrogen, allowing for maximum conjugative interaction. This arrangement results in significant electron donation to the pyridine ring system, partially counteracting the electron-withdrawing effect of the sulfonic acid group. The enhanced electron density makes this isomer more reactive toward electrophilic substitution.

Computational analysis using natural bond orbital theory reveals that the methyl group contributions to the frontier molecular orbitals vary significantly among the isomers. The HOMO energy levels follow the order: 4-methylpyridine-3-sulfonic acid > 3-methylpyridine-4-sulfonic acid > 2-methylpyridine-4-sulfonic acid, consistent with their relative reactivity toward electrophilic species.

Steric Influence on Reaction Pathways

The steric environment created by different substitution patterns significantly influences the reaction pathways and mechanisms available to each isomeric form. These effects become particularly pronounced in reactions involving bulky reagents or those requiring specific geometric arrangements.

The 2-methylpyridine-4-sulfonic acid isomer exhibits the most pronounced steric effects due to the proximity of the methyl group to the reactive nitrogen center. Studies using percent buried volume calculations show that this isomer has the highest steric parameter (%VBur = 37.2%), indicating significant steric hindrance around the nitrogen atom. This steric crowding reduces the rate of nucleophilic attack at the nitrogen center by approximately 50% compared to the unsubstituted parent compound.

Steric effects also influence the conformational preferences of the isomeric compounds. Computational studies at the B3LYP/6-31G(d,p) level reveal that 2-methylpyridine-4-sulfonic acid adopts a conformation where the methyl group is positioned away from the sulfonic acid functionality to minimize steric repulsion. The calculated rotation barrier for methyl group rotation is approximately 12 kJ/mol, indicating restricted rotation at room temperature.

The 3-methylpyridine-4-sulfonic acid isomer shows minimal steric effects on reactivity, with the methyl group positioned sufficiently far from the primary reaction sites. The calculated buried volume is 28.3%, similar to unsubstituted pyridine derivatives. This intermediate steric environment allows for relatively unhindered approach of reagents while maintaining the electronic effects of methyl substitution.

For reactions involving large substrates, the steric effects become more discriminating. Studies with triphenylmethane as a substrate show that the 2-methyl isomer exhibits dramatically reduced reactivity due to steric hindrance, while the 3-methyl isomer maintains reasonable reactivity. This selectivity can be exploited for synthetic applications requiring size-selective reactions.

The steric influence on reaction mechanisms is particularly evident in metal coordination chemistry. The formation of octahedral complexes with metal salts follows the order: 3-methylpyridine-4-sulfonic acid > 4-methylpyridine-3-sulfonic acid > 2-methylpyridine-4-sulfonic acid. This trend reflects the decreasing ability to accommodate the geometric requirements of octahedral coordination as steric hindrance increases.